molecular formula C19H22N6O2 B12399344 Flt3/itd-IN-1

Flt3/itd-IN-1

Cat. No.: B12399344
M. Wt: 366.4 g/mol
InChI Key: UDIOCBZOGRLYJE-CYBMUJFWSA-N
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Description

Flt3/itd-IN-1 is a compound that targets the FMS-like tyrosine kinase 3 (FLT3) receptor, which is frequently mutated in acute myeloid leukemia (AML). The internal tandem duplication (ITD) mutation in FLT3 leads to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival. This compound is designed to inhibit this aberrant signaling pathway, making it a promising therapeutic agent for AML patients with FLT3-ITD mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Flt3/itd-IN-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s activity and selectivity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .

Chemical Reactions Analysis

Types of Reactions: Flt3/itd-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced activity or selectivity. These derivatives are further evaluated for their therapeutic potential in preclinical and clinical studies .

Scientific Research Applications

Flt3/itd-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the FLT3 signaling pathway and its role in cell proliferation and survival. In biology, it helps elucidate the molecular mechanisms underlying FLT3-ITD-driven leukemogenesis .

In medicine, this compound is being investigated as a potential therapeutic agent for AML patients with FLT3-ITD mutations. Clinical trials are ongoing to evaluate its efficacy and safety in combination with other chemotherapeutic agents. In the industry, this compound serves as a lead compound for the development of new FLT3 inhibitors with improved pharmacokinetic and pharmacodynamic properties .

Mechanism of Action

Flt3/itd-IN-1 exerts its effects by binding to the active site of the FLT3 receptor, thereby inhibiting its kinase activity. This inhibition prevents the downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, from being activated. As a result, the compound induces apoptosis and inhibits the proliferation of AML cells with FLT3-ITD mutations .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C19H22N6O2/c1-27-16-7-3-2-6-15(16)23-19(26)14-12-21-25-10-8-17(24-18(14)25)22-13-5-4-9-20-11-13/h2-3,6-8,10,12-13,20H,4-5,9,11H2,1H3,(H,22,24)(H,23,26)/t13-/m1/s1

InChI Key

UDIOCBZOGRLYJE-CYBMUJFWSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H]4CCCNC4

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C3N=C(C=CN3N=C2)NC4CCCNC4

Origin of Product

United States

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